N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757271
InChI: InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15757271

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3
Standard InChI Key JWBOWAZCULVNMY-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features two pyrazole rings: the first substituted with methyl groups at positions 1 and 3, and the second with ethyl and methyl groups at positions 1 and 3, respectively. A methylene bridge (-CH2_2-) links the amine group of the second pyrazole to the 4-position of the first pyrazole . This arrangement creates a planar yet sterically hindered structure, as evidenced by computational models .

Table 1: Core Chemical Identifiers

PropertyValueSource
IUPAC NameN-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine
Molecular FormulaC12H19N5\text{C}_{12}\text{H}_{19}\text{N}_5
Molecular Weight233.31 g/mol
Canonical SMILESCCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C
InChI KeyJWBOWAZCULVNMY-UHFFFAOYSA-N

Spectroscopic Characterization

Structural elucidation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The 1H^1\text{H} NMR spectrum reveals distinct signals for ethyl (-CH2_2CH3_3) and methyl (-CH3_3) groups, while 13C^{13}\text{C} NMR confirms the presence of quaternary carbons within the pyrazole rings . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 233.1640 ([M+H]+^+) .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically begins with functionalization of pre-formed pyrazole cores. For example:

  • Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution.

  • Amination: Coupling the modified pyrazoles using a methylene bridge under basic conditions.
    Reaction solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed at elevated temperatures (50–80°C) to enhance yield.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to optimize temperature control and scalability. Post-synthesis purification involves recrystallization from ethanol or chromatography on silica gel. Challenges include minimizing byproducts like over-alkylated derivatives, which necessitate precise stoichiometric ratios.

Table 2: Key Reaction Parameters

ParameterOptimal ConditionSource
Temperature60–70°C
SolventTetrahydrofuran (THF)
CatalystNone (base-mediated)
Yield40–55% (lab-scale)

Physicochemical Properties

Thermodynamic and Kinetic Data

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL) . Its partition coefficient (XLogP3) of 1.5 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Table 3: Computed Physicochemical Properties

PropertyValueSource
XLogP31.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar Surface Area54.8 Ų

Stability and Reactivity

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Its amine and pyrazole groups participate in:

  • Schiff base formation with aldehydes.

  • N-alkylation with alkyl halides.

  • Coordination complexes with transition metals (e.g., Cu2+^{2+}).

Applications in Research and Industry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and NSAID alternatives. Its methylene bridge allows facile derivatization to enhance target affinity.

Material Science

Transition metal complexes of this compound exhibit luminescent properties, suggesting utility in organic light-emitting diodes (OLEDs).

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